molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Cat. No.: B1459924
CAS No.: 1016900-25-6
M. Wt: 591.7 g/mol
InChI Key: SZYHZTFPAMAFPH-UHFFFAOYSA-N
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Description

“2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate” is a chemical compound with the molecular formula C35H41N7O2 . It is related to Rizatriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist .

Scientific Research Applications

Development and Clinical Efficacy of Rizatriptan

Rizatriptan, a 5-HT1B/1D agonist, is crucial for the symptomatic treatment of migraine, showcasing rapid onset of action that translates into high efficacy levels within two hours post-administration. Its development and clinical application over the past 15 years have emphasized its utility in migraine management, demonstrating both pharmacoeconomic savings and significant patient preference due to its efficacy. Studies have indicated its improved effectiveness when used early in migraine attacks, including efficacy in adolescent populations, positioning Rizatriptan as a first-choice treatment for various migraine attacks (Ramón-Carbajo, Álvarez-Escudero, & Pascual, 2013).

Pediatric and Adolescent Headache Management

The approval of Rizatriptan for acute migraine treatment in adolescents by the US Food and Drug Administration marks a significant advancement in pediatric and adolescent headache management. This approval is part of a broader treatment approach that includes lifestyle management and the use of evidence-based preventive treatments, highlighting the drug's role in addressing migraine in younger populations (Gelfand, 2018).

Comparative Efficacy in Migraine Treatment

Rizatriptan has been highlighted for its quick onset of action and high efficacy levels compared to other triptans and treatments for migraine attacks. Its role is further accentuated in studies comparing various triptans, where Rizatriptan often emerges as a preferred option due to its effectiveness, tolerability, and patient satisfaction, underscoring its place in the therapeutic landscape of migraine management (McCormack & Keating, 2006).

Mechanism of Action

Target of Action

Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .

Mode of Action

Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Biochemical Pathways

Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .

Pharmacokinetics

Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .

Result of Action

The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.

Action Environment

The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.

Properties

IUPAC Name

benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHZTFPAMAFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 2
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 3
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 4
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 5
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 6
Reactant of Route 6
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

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